(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine
Overview
Description
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation or disruption of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the condensation of 4-methyl-1H-benzimidazole with formaldehyde and subsequent reduction. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: Similar structure but with a methyl group at a different position.
2-(Aminomethyl)benzimidazole: Contains an aminomethyl group at a different position on the benzimidazole ring.
2-Bromo-1H-benzimidazole: Contains a bromine atom instead of a methyl group.
Uniqueness
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the methanamine group at the 2-position can result in distinct interactions with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWGSHDHYQHMBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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